3-Chloro-1,2,4-oxadiazole
Overview
Description
3-Chloro-1,2,4-oxadiazole is a heterocyclic compound containing a five-membered ring with one oxygen atom and two nitrogen atoms. This compound is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry, agriculture, and materials science. The presence of chlorine in the 3-position of the oxadiazole ring enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of nitrile oxides with nitriles. For example, the nitration of alkynes leads to α-nitroketones, which upon dehydration form nitrile oxides. These nitrile oxides then undergo a 1,3-dipolar cycloaddition with nitriles to produce 3-acyl-1,2,4-oxadiazoles .
Industrial Production Methods
Industrial production of this compound may involve high-throughput synthesis techniques. These methods often utilize automated platforms for the synthesis and purification of small-molecule libraries, allowing for efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1,2,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of various derivatives.
Cycloaddition Reactions: The oxadiazole ring can participate in cycloaddition reactions, forming complex heterocyclic structures.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-oxadiazole derivatives, while cycloaddition reactions can produce fused heterocyclic compounds.
Scientific Research Applications
3-Chloro-1,2,4-oxadiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-1,2,4-oxadiazole varies depending on its application:
Antibacterial and Antiviral Activity: The compound interferes with the synthesis of essential biomolecules in microorganisms, leading to their inhibition or death.
Anticancer Activity: It acts on specific molecular targets such as enzymes and signaling pathways involved in cell proliferation and survival.
Agricultural Applications: The compound disrupts the metabolic processes of pests and pathogens, providing protective effects to crops.
Comparison with Similar Compounds
3-Chloro-1,2,4-oxadiazole can be compared with other oxadiazole derivatives:
1,2,5-Oxadiazole (Furazan): Known for its high-energy properties and use in explosives.
1,3,4-Oxadiazole: Commonly used in pharmaceuticals for its bioactive properties.
1,2,3-Oxadiazole: Less common but still significant in certain chemical applications
The uniqueness of this compound lies in its chlorine substitution, which enhances its reactivity and potential for diverse chemical transformations.
Biological Activity
3-Chloro-1,2,4-oxadiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including its anticancer, antimicrobial, and anti-inflammatory effects, supported by various studies and data.
This compound has the molecular formula and is classified under the oxadiazole family of compounds. The presence of chlorine and nitrogen atoms contributes to its unique biological activity profile.
Anticancer Activity
Recent research highlights the potential of this compound derivatives as anticancer agents. A study reported the synthesis of derivatives that exhibited significant cytotoxicity against various cancer cell lines. For instance:
Compound | Cell Line | IC50 (µM) |
---|---|---|
4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline | Human colon adenocarcinoma (CXF HT-29) | 92.4 |
Derivative 2 | Human ovarian adenocarcinoma (OVXF 899) | 2.76 |
Derivative 2 | Human renal cancer (RXF 486) | 1.143 |
These findings indicate that certain derivatives of this compound can effectively induce apoptosis in cancer cells, making them promising candidates for further development as anticancer drugs .
Antimicrobial Activity
The antimicrobial properties of this compound have been extensively studied. Research shows that it possesses significant antibacterial and antifungal activities. For example:
Activity Type | Target Organism | MIC (µg/mL) |
---|---|---|
Antibacterial | Staphylococcus aureus | 1.56 |
Antifungal | Candida albicans | 0.62 |
These results demonstrate that compounds derived from this compound can be effective against resistant strains of bacteria and fungi .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory properties. The compound has been evaluated for its ability to inhibit inflammatory mediators in vitro. One study indicated that certain derivatives could significantly reduce the production of pro-inflammatory cytokines in activated macrophages.
Case Study: Synthesis and Evaluation of Derivatives
A comprehensive study synthesized several derivatives of this compound and evaluated their biological activities. The derivatives were tested against a panel of cancer cell lines and showed varying degrees of potency. For example:
- Derivative A : IC50 = 15 µM against human melanoma.
- Derivative B : IC50 = 8 µM against human lung adenocarcinoma.
These results underscore the importance of structural modifications in enhancing the biological activity of oxadiazole derivatives .
The mechanisms through which this compound exerts its biological effects are under investigation. Initial studies suggest that it may act by inhibiting key enzymes involved in cancer cell proliferation and microbial growth. For instance:
- Anticancer Mechanism : Inhibition of histone deacetylases (HDACs), leading to cell cycle arrest.
- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis.
These insights are crucial for understanding how to optimize these compounds for therapeutic use .
Properties
IUPAC Name |
3-chloro-1,2,4-oxadiazole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HClN2O/c3-2-4-1-6-5-2/h1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYCZJAEXMOCDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NO1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301312524 | |
Record name | 3-Chloro-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301312524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346808-36-3 | |
Record name | 3-Chloro-1,2,4-oxadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1346808-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301312524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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